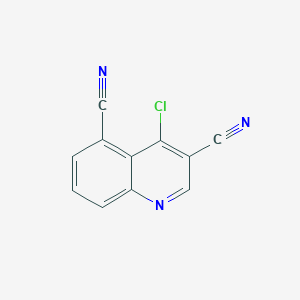

4-Chloroquinoline-3,5-dicarbonitrile

説明

4-Chloroquinoline-3,5-dicarbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and two cyano (-CN) groups at positions 3 and 3. The quinoline core provides aromaticity and planar geometry, while the electron-withdrawing chlorine and cyano groups significantly influence its electronic properties, reactivity, and intermolecular interactions.

特性

分子式 |

C11H4ClN3 |

|---|---|

分子量 |

213.62 g/mol |

IUPAC名 |

4-chloroquinoline-3,5-dicarbonitrile |

InChI |

InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-9-3-1-2-7(4-13)10(9)11/h1-3,6H |

InChIキー |

URTTYLVSMFTHRW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1)N=CC(=C2Cl)C#N)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3,5-dicarbonitrile typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization and chlorination reactions. One common method involves dissolving triphosgene in an organic solvent, adding an N, S-ketene acetal compound, and heating the mixture to 90-140°C for 2-5 hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 4-Chloroquinoline-3,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.

Cyclization Reactions: The cyano groups can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted quinolines

- Quinoline N-oxides

- Tetrahydroquinoline derivatives

科学的研究の応用

4-Chloroquinoline-3,5-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.

作用機序

The mechanism of action of 4-Chloroquinoline-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may generate reactive oxygen species, contributing to its antimicrobial and anticancer activities .

類似化合物との比較

Structural Analogues

Pyridine-Based Dicarbonitriles

- 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile (CAS 18520-07-5): This pyridine derivative replaces the quinoline ring with a pyridine core, featuring ethyl and chlorine substituents. Its molecular weight (226.06 g/mol) is lower than 4-chloroquinoline-3,5-dicarbonitrile, which may influence solubility and reactivity . Key Difference: Pyridine derivatives generally exhibit lower thermal decomposition temperatures (~250–300°C) compared to quinoline-based systems due to reduced aromatic stabilization .

2.1.2. Dihydrobenzoquinoline Derivatives

- 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile: This compound shares the chlorophenyl and cyano substituents but incorporates a partially saturated dihydroquinoline ring. The reduced aromaticity may decrease electron-withdrawing effects, impacting applications like corrosion inhibition. Crystallographic data (space group P21/c) reveals planar geometry similar to this compound, but hydrogen bonding via amino groups alters solubility .

Thermal Stability

- This compound vs. 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile) (TCAD): TCAD, an azo-linked imidazole dicarbonitrile, exhibits exceptional thermal stability with a decomposition temperature of 369°C . The azo bridge (N=N bond length: 1.266 Å) and high nitrogen content (53.42%) contribute to its stability. In contrast, this compound likely decomposes at lower temperatures (~300–350°C) due to weaker resonance stabilization of the quinoline ring compared to TCAD’s conjugated azo-imidazole system .

Electronic Properties and Reactivity

- HOMO-LUMO Energy Gaps: Pyridine derivatives like PC-1 (2-amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile) exhibit low energy gaps (ΔE = 3.5 eV), enhancing electron donation to metal surfaces in corrosion inhibition . For this compound, the chlorine substituent may raise the LUMO energy, reducing electron-accepting capacity compared to methoxy-substituted analogs. Quantum Chemical Studies: Protonated molecules of pyridine dicarbonitriles show higher adsorption tendencies than neutral forms due to increased electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。